molecular formula C18H23NO10 B11057369 Diethyl [1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate

Diethyl [1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate

Cat. No.: B11057369
M. Wt: 413.4 g/mol
InChI Key: VTGCMYUZRLWSEB-UHFFFAOYSA-N
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Description

DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, making it an interesting subject for research in medicinal chemistry and related disciplines.

Preparation Methods

The synthesis of DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE typically involves several key steps:

    Starting Materials: The synthesis begins with the preparation of the benzodioxole ring, which is then functionalized with methoxy groups at the 6 and 7 positions.

    Nitration: The benzodioxole derivative undergoes nitration to introduce the nitro group at the 2-position.

    Malonate Addition: The nitrobenzodioxole intermediate is then reacted with diethyl malonate under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions to form quinones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents like potassium permanganate .

Scientific Research Applications

DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzodioxole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE include:

    Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate: Similar structure but with different ester groups.

    3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Contains a carboxylic acid group instead of the malonate ester.

These compounds share the benzodioxole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C18H23NO10

Molecular Weight

413.4 g/mol

IUPAC Name

diethyl 2-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate

InChI

InChI=1S/C18H23NO10/c1-5-26-17(20)13(18(21)27-6-2)11(8-19(22)23)10-7-12-15(29-9-28-12)16(25-4)14(10)24-3/h7,11,13H,5-6,8-9H2,1-4H3

InChI Key

VTGCMYUZRLWSEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC2=C(C(=C1OC)OC)OCO2)C(=O)OCC

Origin of Product

United States

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